molecular formula C19H23NO B1666881 Alimadol CAS No. 52742-40-2

Alimadol

Cat. No. B1666881
Key on ui cas rn: 52742-40-2
M. Wt: 281.4 g/mol
InChI Key: QFSWEWNANAHUNE-UHFFFAOYSA-N
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Patent
US03960960

Procedure details

16.7 g. of N-(3,3-diphenyl-3-methoxypropyl)-trifluoroacetamide, prepared according to Example 4, and 24.2 g. of allyl bromide in 150 ml. of anhydrous acetone are heated to 50°C. and 11.2 g. of powdered potassium hydroxide are added. The mixture is then boiled for 5 minutes and the solvent is distilled off in vacuo. The residue is boiled for one hour with 100 ml. of water and 100 ml. of methanol and is worked up as in Example 4. 13.1 g. of 1,1-diphenyl-1-methoxy-3-allylaminopropane of melting point 45° to 50°C. are obtained, corresponding to a yield of 93% of theory.
Name
N-(3,3-diphenyl-3-methoxypropyl)-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)([O:17][CH3:18])[CH2:8][CH2:9][NH:10][C:11](=O)[C:12](F)(F)F)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:25](Br)C=C.[OH-].[K+]>CC(C)=O>[C:1]1([C:7]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)([O:17][CH3:18])[CH2:8][CH2:9][NH:10][CH2:11][CH:12]=[CH2:25])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
N-(3,3-diphenyl-3-methoxypropyl)-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCNC(C(F)(F)F)=O)(OC)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in vacuo
WAIT
Type
WAIT
Details
The residue is boiled for one hour with 100 ml
Duration
1 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCNCC=C)(OC)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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